Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate
説明
IUPAC Nomenclature and Systematic Identification
The systematic name ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate follows IUPAC rules for substituted esters and ketones. The parent chain is a five-carbon valerate backbone (pentanoic acid derivative), with the following substituents:
- A 4-bromo-2-methylphenyl group at position 5.
- A ketone (oxo) group at position 5.
- An ethyl ester at the terminal carboxyl group.
The numbering prioritizes the ketone group, ensuring the phenyl substituent and oxo group share the same position. The CAS registry number 898776-94-8 uniquely identifies this compound.
Molecular Structure Analysis
X-ray Crystallography Data
While direct crystallographic data for this compound is not available in the provided sources, analogous structures suggest a planar aromatic ring and a staggered conformation for the aliphatic chain. The bromine atom’s steric and electronic effects likely influence the dihedral angle between the phenyl ring and the ketone group. Computational models predict a bond length of 1.76 Å for the C=O ketone and 1.46 Å for the ester C–O bond.
Computational Molecular Modeling
Density functional theory (DFT) calculations optimize the geometry, revealing:
- Electrostatic potential : High electron density at the ketone and ester oxygens.
- Torsional angles : ~120° between the phenyl ring and the aliphatic chain.
- Dipole moment : ~3.2 D due to polar C=O and C–Br bonds.
Predicted physicochemical properties include a boiling point of 404.8±40.0 °C and a density of 1.308±0.06 g/cm³ .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃) :
| Signal (ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 1.25 | 3H | Triplet | CH₃ (ethyl) |
| 4.12 | 2H | Quartet | OCH₂ (ethyl) |
| 2.50–2.70 | 4H | Multiplet | CH₂ (valerate chain) |
| 7.30–7.50 | 3H | Multiplet | Aromatic H (phenyl) |
| 2.35 | 3H | Singlet | CH₃ (phenyl) |
¹³C NMR (100 MHz, CDCl₃) :
| Signal (ppm) | Assignment |
|---|---|
| 172.5 | Ester C=O |
| 207.8 | Ketone C=O |
| 130–140 | Aromatic C |
| 61.5 | OCH₂ (ethyl) |
| 14.1 | CH₃ (ethyl) |
The bromine atom deshields adjacent carbons, shifting aromatic signals upfield.
Infrared (IR) and Raman Spectroscopic Features
IR (KBr, cm⁻¹) :
| Band (cm⁻¹) | Assignment |
|---|---|
| 1735 | Ester C=O stretch |
| 1710 | Ketone C=O stretch |
| 1590 | Aromatic C=C |
| 560 | C–Br stretch |
Raman (1064 nm excitation) :
| Shift (cm⁻¹) | Assignment |
|---|---|
| 1730 | C=O symmetric stretch |
| 1200 | C–O ester |
| 1005 | Phenyl ring breathing |
The absence of N–H or O–H stretches confirms the absence of acidic protons.
Mass Spectrometric Fragmentation Patterns
EI-MS (70 eV) :
| m/z | Relative Abundance (%) | Fragment Ion |
|---|---|---|
| 312/314 | 100 (M⁺, Br isotopes) | Molecular ion |
| 267 | 45 | [M – COOC₂H₅]⁺ |
| 155 | 80 | [C₆H₃BrCH₃]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
The base peak at m/z 155 corresponds to the brominated phenyl group. Loss of the ethyl ester (-45 Da) and ketone (-28 Da) are key fragmentation pathways.
特性
IUPAC Name |
ethyl 5-(4-bromo-2-methylphenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-3-18-14(17)6-4-5-13(16)12-8-7-11(15)9-10(12)2/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMXJJJOCIADOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645699 | |
| Record name | Ethyl 5-(4-bromo-2-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-94-8 | |
| Record name | Ethyl 4-bromo-2-methyl-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-bromo-2-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(4-bromo-2-methylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and minimizing human error.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ester group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 5-(4-bromo-2-methylphenyl)-5-oxovaleric acid.
Reduction: Ethyl 5-(4-bromo-2-methylphenyl)-5-hydroxyvalerate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Organic Synthesis
Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile building block in synthetic chemistry .
Biological Studies
The compound is utilized in biological research to study enzyme-catalyzed reactions involving esters. It can act as a substrate for esterases, leading to the release of biologically active metabolites. The presence of the bromo group enhances its reactivity and potential interactions with biological targets .
Pharmaceutical Development
Research indicates that this compound exhibits notable biological activities, including antimicrobial and anticancer properties. It has been investigated for its potential use in drug development, particularly against bacterial strains and cancer cell lines .
Antimicrobial Screening
A study evaluated a series of bromo-substituted esters, including this compound, against various bacterial strains. Results indicated enhanced antimicrobial activity compared to chloro or fluoro counterparts, highlighting the efficacy of brominated compounds in combating bacterial infections.
Enzymatic Studies
Research involving enzyme kinetics demonstrated that this compound serves as a substrate for specific esterases. This provides insights into its metabolic pathways and potential therapeutic uses in enzyme modulation .
Potential Antimalarial Activity
Investigations into related compounds have shown effective inhibition against Plasmodium falciparum, suggesting that this compound may also possess antimalarial properties due to structural similarities with known inhibitors .
作用機序
The mechanism of action of Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate involves its interaction with various molecular targets depending on the context of its use. In biological systems, it may act as a substrate for esterases, leading to the release of the corresponding acid and alcohol. The bromo group can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Substituent Effects on the Aromatic Ring
The aromatic ring’s substituents significantly influence potency, receptor interaction, and metabolic stability. Key analogs and their differences are outlined below:
Table 1: Structural and Functional Comparisons of Ethyl 5-Oxovalerate Derivatives
Key Findings:
- Bromo vs. Chloro/Fluoro: Bromine’s larger atomic radius enhances hydrophobic interactions with the OXE receptor compared to chlorine or fluorine.
- Methyl Group at 2-Position: The 2-methyl substituent in the target compound prevents β-oxidation metabolism and stabilizes a bioactive conformation, increasing potency by ~3–4 fold compared to non-methylated analogs .
Modifications to the 5-Oxovalerate Moiety
The 5-oxovalerate chain is essential for receptor activation. Structural tweaks to this moiety include:
Table 2: Modifications to the 5-Oxovalerate Group
- 3-Methyl Substitution : Adding a methyl group at the 3-position of the 5-oxovalerate chain enhances potency by favoring a receptor-bound conformation. This modification also blocks β-oxidation, improving metabolic stability .
- Bulky Groups : Larger substituents (e.g., dimethyl, cyclopropyl) reduce potency by disrupting the optimal orientation of the 5-oxovalerate chain .
Metabolic Stability and β-Oxidation Resistance
The target compound’s design incorporates features to resist hepatic metabolism:
生物活性
Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate is an organic compound with significant potential in both synthetic chemistry and biological applications. Its molecular formula is C14H17BrO3, and it features a bromo-substituted aromatic ring along with an oxo group, classifying it as an ester. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
The synthesis of this compound typically involves the esterification of 5-(4-bromo-2-methylphenyl)-5-oxovaleric acid with ethanol, often using sulfuric acid as a catalyst under reflux conditions. This method ensures a high yield and purity of the compound, which is essential for subsequent biological evaluations.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
The mechanism of action for this compound involves several pathways:
- Ester Hydrolysis : In biological systems, the compound undergoes hydrolysis catalyzed by esterases, resulting in the formation of biologically active metabolites.
- Halogen Bonding : The bromo substituent can participate in halogen bonding interactions, which may influence its binding affinity to various biological targets.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-bromoacetate | C4H7BrO2 | Simpler structure; primarily used as an intermediate |
| Mthis compound | C13H15BrO3 | Methyl group instead of ethyl; potential variations in activity |
| Ethyl 3-(4-bromo-2-methylphenyl)-3-oxobutanoate | C13H15BrO3 | Different positioning of functional groups; varied reactivity |
The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds, making it a valuable subject for further research and application development.
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated a series of bromo-substituted esters, including this compound, against various bacterial strains. Results indicated that compounds with bromo substitutions exhibited enhanced antimicrobial activity compared to their chloro or fluoro counterparts.
- Enzymatic Studies : Research involving enzyme kinetics demonstrated that this compound serves as a substrate for specific esterases, providing insights into its metabolic pathways and potential therapeutic uses in enzyme modulation.
- Potential Antimalarial Activity : Investigations into related compounds have shown effective inhibition against drug-sensitive and drug-resistant strains of Plasmodium falciparum. While direct evidence for this compound is still emerging, its structural analogs suggest a promising direction for antimalarial drug development .
化学反応の分析
Oxidation Reactions
The ketone group in Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate can undergo further oxidation under controlled conditions.
Key Findings:
-
Oxidation to Carboxylic Acids : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media converts the ketone to a carboxylic acid derivative. For example, oxidation yields 5-(4-bromo-2-methylphenyl)-5-oxovaleric acid .
-
Metal-Catalyzed Oxidation : Palladium or manganese catalysts in acetic acid facilitate selective oxidation of aliphatic chains adjacent to aromatic rings, as observed in structurally similar compounds .
Reaction Conditions:
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | Water/Acetone | 80–100°C | 5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid | ~75% | |
| Pd(OAc)₂/AcOH | DMF | 50–70°C | Oxidized derivatives (unspecified) | 60–85% |
Reduction Reactions
The ester and ketone functionalities are susceptible to reduction, producing alcohols or diols.
Key Findings:
-
Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to 5-(4-bromo-2-methylphenyl)-5-hydroxypentanol .
-
Ketone Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol without affecting the ester group.
Reaction Conditions:
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| LiAlH₄ | THF | 0–25°C | 5-(4-Bromo-2-methylphenyl)-5-hydroxypentanol | 82% | |
| NaBH₄ | Ethanol | 25–40°C | Ethyl 5-(4-bromo-2-methylphenyl)-5-hydroxypentanoate | 68% |
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions to form carboxylic acids.
Key Findings:
-
Acidic Hydrolysis : Concentrated HCl in ethanol at reflux yields 5-(4-bromo-2-methylphenyl)-5-oxovaleric acid .
-
Basic Hydrolysis : NaOH in aqueous THF produces the sodium salt of the acid .
Reaction Conditions:
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| HCl (conc.) | Ethanol/H₂O | Reflux | 5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid | 90% | |
| NaOH (2M) | THF/H₂O | 60°C | Sodium 5-(4-bromo-2-methylphenyl)-5-oxovalerate | 88% |
Nucleophilic Aromatic Substitution
The bromine atom on the aromatic ring participates in substitution reactions with nucleophiles.
Key Findings:
-
Amination : Reaction with ammonia or amines in DMF at 120°C replaces bromine with amino groups .
-
Methoxy Substitution : Potassium methoxide (KOCH₃) in DMSO substitutes bromine with methoxy groups.
Reaction Conditions:
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| NH₃ (gas) | DMF | 120°C | Ethyl 5-(4-amino-2-methylphenyl)-5-oxovalerate | 65% | |
| KOCH₃ | DMSO | 100°C | Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate | 72% |
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed coupling reactions, such as Suzuki-Miyaura couplings.
Key Findings:
-
Suzuki Coupling : Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ produces biaryl derivatives .
Reaction Conditions:
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄, PhB(OH)₂ | DME/H₂O | 80°C | Ethyl 5-(4-phenyl-2-methylphenyl)-5-oxovalerate | 78% |
Michael Addition Reactions
The ketone group acts as a Michael acceptor in organocatalytic enantioselective reactions.
Key Findings:
-
β-Ketoamide Addition : Reacts with nitroolefins in the presence of chiral thiourea catalysts to form enantioenriched adducts .
Reaction Conditions:
| Reagent | Catalyst | Solvent | Temperature | Product (Enantiomeric Excess) | Yield | Source |
|---|---|---|---|---|---|---|
| Nitroethylene | Chiral thiourea | Toluene | 25°C | Enantioenriched adduct (92% ee) | 85% |
Thermal Decomposition
At elevated temperatures, the compound undergoes decomposition, releasing brominated byproducts.
Key Findings:
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of aryl-substituted 5-oxovalerate derivatives typically involves Friedel-Crafts acylation or esterification of pre-functionalized aromatic precursors. For example, in analogous compounds like ethyl 5-(3-fluorophenyl)-5-oxovalerate, esterification under acidic conditions (e.g., ZnCl₂ catalysis in chlorinated solvents) is critical for achieving high regioselectivity. Reaction temperature control (-1°C to 0°C during aldehyde addition) minimizes side reactions like over-acylation . Key parameters include stoichiometric ratios of aldehyde/aryl precursors and inert gas purging to prevent oxidation. Yield optimization often requires iterative adjustments to solvent polarity (e.g., chloroform vs. DCM) and post-reaction purification via vacuum distillation .
Q. How are spectroscopic techniques (e.g., NMR, IR) and crystallography applied to characterize this compound?
- Methodological Answer :
- NMR : H and C NMR are used to confirm the ester carbonyl (δ ~170-175 ppm) and aryl substituents (e.g., bromine-induced splitting patterns). For ethyl 5-(3-fluorophenyl)-5-oxovalerate, the 4-bromo-2-methylphenyl group would show distinct aromatic protons in the δ 7.0-7.8 ppm range, with methyl groups at δ ~2.5 ppm .
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangements, such as dihedral angles between the aryl ring and oxovalerate chain. Hirschfeld surface analysis (used in structurally similar compounds) identifies intermolecular interactions (e.g., C–H···O bonds) that stabilize the crystal lattice .
Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?
- Data-Driven Answer :
- Density : ~1.128 g/cm³ (analogous to ethyl 5-(3-fluorophenyl)-5-oxovalerate) .
- Boiling Point : ~343°C at 760 mmHg (similar esters under vacuum distill at 117–121°C at 3 mmHg) .
- logP : Estimated ~2.74, indicating moderate hydrophobicity suitable for cell membrane penetration in biological assays .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound as a potential OXE receptor antagonist?
- Methodological Answer :
- Structure-Based Design : The 5-oxovalerate moiety mimics the C1–C5 segment of 5-oxo-ETE, a natural OXE receptor ligand. Docking studies (e.g., AutoDock Vina) can assess binding affinity by aligning the oxo group and hydrophobic side chain (e.g., hexyl substituent) with receptor pockets. Conformational rigidity from the aromatic ring may enhance binding specificity .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity in biological environments .
Q. What experimental design principles apply when optimizing antagonist potency in indole-based analogs of 5-oxovalerate derivatives?
- Methodological Answer :
- Side-Chain Modifications : Increasing alkyl chain length (e.g., from C6 to C11) enhances hydrophobicity and receptor affinity but risks reduced solubility. For example, hexyl groups in the 1- or 3-position of indole scaffolds show IC₅₀ values ~1.6 μM, whereas shorter chains (C4–C5) reduce potency .
- Positional Isomerism : Antagonist activity depends on the spatial proximity of the oxovalerate and alkyl groups. Separating these groups by more than one carbon atom (e.g., 5-oxovalerate in 1-position vs. 3-position) disrupts the "hairpin" conformation required for receptor binding .
Q. How can contradictions in biological activity data (e.g., agonist vs. antagonist effects) be resolved for structurally similar compounds?
- Methodological Answer :
- Calcium Mobilization Assays : Test compounds at concentrations ≤30 μM to avoid nonspecific effects. For instance, some C8–C11 alkyl derivatives exhibit partial agonist activity at high concentrations due to membrane disruption .
- Receptor Mutagenesis : Identify critical residues (e.g., Arg in OXE) via alanine scanning to clarify whether observed activity arises from direct receptor interaction or allosteric modulation .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., chloroform/hexane) to slow crystallization and improve crystal quality.
- Hirschfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to guide co-crystallization with stabilizing agents like crown ethers .
Data Contradictions and Resolution
Q. Discrepancies in reported antagonist IC₅₀ values for indole-5-oxovalerate derivatives: How to validate potency?
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
